2-(2-Bromo-5-methylphenyl)acetic acid
Description
Significance of Aryl Acetic Acid Derivatives in Chemical Sciences
Aryl acetic acid derivatives, the broader chemical class to which 2-(2-Bromo-5-methylphenyl)acetic acid belongs, are of immense importance in the chemical sciences, particularly in medicinal chemistry. This family of compounds includes some of the most well-known non-steroidal anti-inflammatory drugs (NSAIDs). The biological activity of these drugs is largely attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. humanjournals.com
Prominent examples like Ibuprofen and Diclofenac are aryl acetic acid derivatives that have become mainstays in pain and inflammation management. humanjournals.comresearchgate.net The core structure, consisting of an aromatic ring linked to an acetic acid group, is a critical pharmacophore. Research has shown that the distance between the acidic center and the aromatic ring is a crucial determinant of anti-inflammatory activity. nih.gov Beyond inflammation, aryl acetic acid derivatives have been investigated for a wide spectrum of pharmacological activities, including anticancer and anticonvulsant properties. researchgate.netnih.gov Their versatility also extends to their use as foundational scaffolds in the synthesis of more complex pharmaceutical agents and natural products. researchgate.net
Research Context of Halogenated Phenylacetic Acids
The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into a phenylacetic acid structure is a deliberate and common strategy in chemical research and drug discovery. Halogenation can profoundly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.
For instance, studies on halogen-substituted phenylacetic acid derivatives have demonstrated their potential as potent and selective modulators of various biological targets. Research into progesterone (B1679170) receptor antagonists has utilized halogenated phenylacetic acid moieties to achieve high binding affinity and selectivity, which is crucial for applications in reproductive medicine. nih.gov In another area, the synthesis of novel halogenated phenylacetic acid derivatives has led to the discovery of aldose reductase inhibitors, which are of interest for treating diabetic complications. nih.gov The presence and position of the halogen on the phenyl ring can be a key factor in the structure-activity relationship, influencing how the molecule interacts with its target enzyme or receptor. nih.gov
Overview of Academic Research Trajectories for this compound
The academic research trajectory for this compound is primarily centered on its utility as a specialized chemical intermediate in organic synthesis. Its defined structure, featuring a bromine atom and an acetic acid side chain, makes it a versatile reactant for a variety of chemical transformations.
One of the key applications of such a molecule is in cross-coupling reactions. The bromine atom on the phenyl ring can participate in reactions like Suzuki, Stille, and Kumada couplings, allowing for the formation of new carbon-carbon bonds. ambeed.com This enables chemists to link the brominated phenylacetic acid core to other molecular fragments, building more elaborate structures. The acetic acid group, meanwhile, can be converted into other functional groups, such as esters, amides, or alcohols, further expanding its synthetic potential.
While extensive studies focusing on the direct biological activity of this compound are not widely published, its value lies in its role as a building block for creating libraries of novel compounds. By leveraging the reactivity of both the bromo and carboxylic acid functionalities, researchers can systematically generate a series of related molecules for screening in drug discovery programs. The structural framework is analogous to other halogenated arylalkanoic acids that have shown biological relevance, suggesting that derivatives of this compound could be targeted for a range of therapeutic areas, from anti-inflammatory to anticancer research. Its availability from chemical suppliers facilitates its use in synthetic and medicinal chemistry laboratories exploring new chemical entities. ambeed.comchemenu.com
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromo-5-methylphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-2-3-8(10)7(4-6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUNJHLJHAIXLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601297884 | |
| Record name | 2-Bromo-5-methylbenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601297884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203314-29-8 | |
| Record name | 2-Bromo-5-methylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203314-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-methylbenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601297884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 2 Bromo 5 Methylphenyl Acetic Acid and Its Analogues
Established Synthetic Pathways to 2-(2-Bromo-5-methylphenyl)acetic acid
Traditional synthetic routes to this compound can be broadly categorized into two main approaches: those that modify a pre-existing phenyl ring and those that construct the acetic acid side chain onto a substituted benzene (B151609) derivative.
Functional Group Interconversion (FGI) is a cornerstone of organic synthesis, allowing for the conversion of one functional group into another. ub.edu In the context of this compound, a common strategy involves the Sandmeyer reaction. This reaction allows for the transformation of an aryl amine into an aryl halide via a diazonium salt intermediate. For instance, a plausible route could start with a precursor like 2-amino-5-methylphenylacetic acid.
A related synthesis demonstrates this principle, where 6-amino-m-cresol is converted to 2-bromo-5-methylphenol. chemicalbook.com The process involves diazotization of the amino group with sodium nitrite (B80452) and hydrobromic acid, followed by decomposition of the resulting diazonium salt in the presence of copper(I) bromide. chemicalbook.com This well-established method highlights a viable pathway for introducing the bromo substituent at the desired position on the phenyl ring of a pre-formed phenylacetic acid derivative. Another example involves the diazotization of 2,6-dibromo-4-methylaniline (B181599) with tert-butyl nitrite and subsequent reaction with CuBr₂ to yield 3,4,5-tribromotoluene, further underscoring the utility of this FGI strategy. mdpi.comresearchgate.net
An alternative and widely used strategy involves building the acetic acid side chain onto a readily available substituted benzene ring, such as 2-bromo-5-methyltoluene or a derivative thereof. A classic and effective method proceeds through a benzyl (B1604629) halide intermediate. google.com
This multi-step sequence typically involves:
Benzylic Bromination : The starting toluene (B28343) derivative is subjected to radical bromination at the benzylic position using a reagent like N-bromosuccinimide (NBS) with a radical initiator such as azobisisobutyronitrile (AIBN). mdpi.comresearchgate.net This forms the corresponding benzyl bromide.
Cyanation : The benzyl bromide is then converted to a benzyl cyanide (acetonitrile derivative) via nucleophilic substitution with a cyanide salt, such as potassium cyanide (KCN) or sodium cyanide (NaCN). The use of a phase-transfer catalyst or a crown ether like 18-crown-6 (B118740) can facilitate this reaction. mdpi.comresearchgate.net
Hydrolysis : The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. orgsyn.org For example, refluxing with aqueous acid (like HBr in acetic acid) or a strong base (like KOH) followed by acidification yields the desired phenylacetic acid. mdpi.comresearchgate.netorgsyn.org
This sequence is a robust and general method for preparing a wide range of phenylacetic acids from their corresponding toluene precursors. google.com
Catalytic Methodologies in the Synthesis of Substituted Phenylacetic Acids
Catalysis offers powerful tools for the synthesis of phenylacetic acids, often providing milder reaction conditions, higher yields, and improved selectivity compared to stoichiometric methods.
One of the most significant catalytic methods is the palladium-catalyzed carbonylation of benzyl halides. This reaction directly introduces the carboxyl group by reacting a benzyl chloride or bromide with carbon monoxide (CO) in the presence of a palladium catalyst. Research has shown that a system using bistriphenylphosphine palladium dichloride as the catalyst, in a suitable solvent and with a base, can produce phenylacetic acid derivatives in high yields. researchgate.net The efficiency of this carbonylation can be highly dependent on the choice of solvent, base, and phase-transfer catalyst, as shown in the tables below.
Table 1: Effect of Solvent on the Palladium-Catalyzed Carbonylation of 2,4-Dichlorobenzyl Chloride
| Solvent | Dielectric Constant (ε) | Conversion (%) | Yield (%) |
| DMB | 2.27 | 99 | 95 |
| Diphenyl ether | 2.68 | 94 | 62 |
| Butyraldehyde | 13.4 | 71 | 49 |
| Isoamyl alcohol | 14.7 | 66 | 43 |
| DMF | 36.7 | 46 | 35 |
| Data sourced from a study on the synthesis of 2,4-Dichlorophenylacetic acid, demonstrating the superior performance of low-polarity solvents like 1,2-dimethoxybenzene (B1683551) (DMB). researchgate.net |
Table 2: Effect of Base on the Palladium-Catalyzed Carbonylation
| Base | Concentration (M) | Conversion (%) | Yield (%) |
| NaOH | 4 | 99 | 95 |
| NaOH | 3 | 84 | 27 |
| NaOH | 5 | 95 | 84 |
| KOH | 4 | 83 | 67 |
| Na₂CO₃ | 4 | 20 | 19 |
| K₂CO₃ | 4 | 31 | 30 |
| Data highlights the critical role of base concentration and identity, with 4 M NaOH providing the optimal result in this system. researchgate.net |
Palladium-catalyzed cross-coupling reactions , such as the Suzuki coupling, are also instrumental. inventivapharma.com These reactions can be used to construct the substituted aryl core of the molecule before the acetic acid side chain is introduced. For example, a substituted boronic acid can be coupled with an aryl halide to form a biaryl system, which can then be further functionalized. inventivapharma.com
Lewis acid catalysis is employed in other transformations, such as the Friedel-Crafts reaction to alkylate an aromatic ring with an acetic acid synthon or in esterification reactions. google.comgoogle.com For instance, the esterification of α-bromo-2-chlorophenylacetic acid with methyl acetate (B1210297) is effectively catalyzed by Lewis acids like titanium tetrachloride. google.com
More recently, biocatalysis has emerged as a green and sustainable approach. Enzymatic cascades have been developed to convert amino acids like L-phenylalanine into phenylacetic acid with very high conversion rates, demonstrating the potential for industrial-scale synthesis of these valuable compounds. nih.gov
Transition Metal Catalysis in C-C and C-X Bond Formation
Transition metal catalysis, particularly using palladium, is a cornerstone for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds in modern organic synthesis. These methods offer high efficiency and functional group tolerance for constructing complex molecules like this compound.
One of the most powerful strategies for synthesizing α-aryl carboxylic acids is the palladium-catalyzed α-arylation of carboxylic acid esters, followed by hydrolysis. This approach directly forms the critical bond between the aromatic ring and the α-carbon of the acetic acid moiety. For the synthesis of the target molecule, this would involve the coupling of an appropriate 2-bromo-5-methylphenyl halide with an acetate equivalent.
A plausible route begins with the α-arylation of a protected acetic acid, such as a silyl (B83357) ketene (B1206846) acetal (B89532) or an ester enolate, with a suitable aryl bromide. For instance, the reaction of 2-bromo-1-iodo-4-methylbenzene (B47834) or 1,2-dibromo-4-methylbenzene with the enolate of tert-butyl acetate can be catalyzed by a palladium complex. The steric hindrance from the ortho-bromo substituent and the electronic properties of the methyl group can influence the reaction's efficiency. The choice of ligand for the palladium catalyst is crucial to facilitate the reaction and achieve high yields. Following the coupling, the resulting ester is hydrolyzed to yield the final carboxylic acid.
A recently developed traceless protecting strategy enables the direct α-arylation of free carboxylic acids. nih.gov This method involves the coupling of an aryl bromide with a propionic acid derivative, which can be adapted for acetic acid synthesis. nih.gov This avoids the extra steps of esterification and deprotection, which aligns with principles of step economy. nih.gov
Another established transition-metal-catalyzed route is the carbonylation of benzylic halides. Starting from 2-bromo-5-methylbenzyl bromide, a palladium-catalyzed carbonylation under a carbon monoxide atmosphere can introduce the carboxylic acid group. However, the synthesis of the benzyl bromide precursor is an additional step.
A flexible two-step, one-pot procedure involves the palladium-catalyzed Heck coupling of an aryl bromide with ethylene, followed by the hydroxycarbonylation of the resulting styrene (B11656) intermediate to produce 2-aryl propionic acids. mdpi.comnih.gov This methodology could potentially be adapted for the synthesis of aryl acetic acids.
Below is a table summarizing typical conditions for a palladium-catalyzed α-arylation of an ester, a key step in a potential synthesis of this compound.
| Component | Example Reagents/Conditions | Purpose | Source |
| Aryl Halide | 1,2-Dibromo-4-methylbenzene | Provides the aryl group | - |
| Acetate Source | Reformatsky reagent of ethyl bromoacetate | Provides the acetic acid backbone | - |
| Catalyst | Pd(OAc)₂, PdCl₂(dppf) | Facilitates C-C bond formation | youtube.com |
| Ligand | PPh₃, XPhos, SPhos | Stabilizes catalyst, promotes reaction | youtube.com |
| Base | NaOt-Bu, LiHMDS, K₂CO₃ | Generates the enolate nucleophile | nih.gov |
| Solvent | Toluene, Dioxane, THF | Provides reaction medium | youtube.com |
| Temperature | 80-130 °C | Provides energy for reaction | nih.gov |
Organic Catalysis and Biocatalysis Approaches
While metal-catalyzed reactions are powerful, methods employing organic catalysts or enzymes are gaining prominence due to their potential for milder reaction conditions and improved environmental profiles.
Organic Catalysis
The Willgerodt-Kindler reaction offers a classic, metal-free route to synthesize arylthioamides, which can then be hydrolyzed to the corresponding aryl acetic acids. wikipedia.orgsynarchive.comorganic-chemistry.org For the target molecule, the synthesis would start from 2'-bromo-5'-methylacetophenone. This ketone reacts with elemental sulfur and a secondary amine, typically morpholine, at elevated temperatures. wikipedia.orgresearchgate.net The reaction proceeds through a series of steps involving the formation of an enamine, thiation, and rearrangement, which effectively moves the carbonyl carbon to the terminal position of the alkyl chain. wikipedia.orgresearchgate.net The resulting thioamide is then hydrolyzed under acidic or basic conditions to yield this compound. This method avoids expensive and toxic heavy metals but often requires high temperatures and can have moderate yields.
More recent developments include metal-free strategies for the α-arylation of carboxylic acids. One such method involves a Lewis-acid catalyzed reductive Friedel-Crafts alkylation of arenes with α-ketoacids, using a silane (B1218182) as a reductant. rsc.orgchemrxiv.org This approach allows for the direct formation of the C-C bond under mild conditions. rsc.orgchemrxiv.org
Biocatalysis
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under environmentally benign conditions. msu.edu For the final step in the synthesis of this compound, enzymatic hydrolysis of a precursor ester or nitrile is an excellent green alternative to chemical hydrolysis.
A plausible synthetic route would first prepare ethyl 2-(2-bromo-5-methylphenyl)acetate via a method like transition metal catalysis. This ester can then be selectively hydrolyzed to the carboxylic acid using a lipase (B570770) enzyme. Lipases, such as those from Candida antarctica (CAL-B) or Pseudomonas cepacia, are well-known for their ability to hydrolyze a wide range of esters in aqueous or biphasic systems at or near room temperature and neutral pH. mdpi.com This enzymatic step avoids the use of strong acids or bases and high temperatures, reducing waste and energy consumption. mdpi.com
The table below outlines typical parameters for a biocatalytic hydrolysis step.
| Component | Example | Purpose | Source |
| Substrate | Ethyl 2-(2-bromo-5-methylphenyl)acetate | Precursor to the final acid | - |
| Biocatalyst | Lipase from Candida antarctica B (CAL-B) | Catalyzes selective hydrolysis | mdpi.com |
| Solvent System | Phosphate buffer (pH 7.0) / Toluene | Aqueous medium for enzyme activity | mdpi.com |
| Temperature | 25-40 °C | Optimal temperature for enzyme function | - |
| Reaction Time | 12-48 hours | Time to reach high conversion | researchgate.net |
Green Chemistry Principles in the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. Key principles include maximizing atom economy, using catalysis, employing safer solvents, and designing for energy efficiency.
Atom Economy and Catalysis : Catalytic methods are inherently greener than stoichiometric reactions. Transition metal-catalyzed cross-couplings, for example, use only small amounts of palladium, maximizing the incorporation of atoms from the reactants into the final product. mdpi.com The use of supported catalysts, where the palladium is anchored to a solid material, can further enhance greenness by allowing for easy recovery and recycling of the expensive and toxic metal catalyst. researchgate.net
Safer Solvents and Auxiliaries : Many traditional organic reactions use volatile and hazardous solvents. Green chemistry encourages the use of safer alternatives like water, ethanol, or performing reactions in solvent-free conditions. nih.gov The biocatalytic hydrolysis step is a prime example, as it is typically run in an aqueous buffer, which is the most environmentally benign solvent. mdpi.com
Energy Efficiency : Conducting reactions at ambient temperature and pressure significantly reduces energy consumption. Biocatalytic reactions excel in this regard, as enzymes operate under mild physiological conditions. msu.edu In contrast, methods like the Willgerodt-Kindler reaction often require high temperatures, making them more energy-intensive. researchgate.net
Reduction of Derivatives : Synthetic routes that minimize the use of protecting groups are preferred as they reduce the number of steps, materials used, and waste generated. mdpi.com A direct α-arylation of a free carboxylic acid is superior to a route that requires esterification and subsequent hydrolysis for this reason. nih.gov Biocatalysis can also reduce the need for protecting groups due to the high selectivity of enzymes.
By carefully selecting the synthetic strategy, the environmental impact of producing this compound can be significantly minimized. A route combining a highly efficient, one-pot, palladium-catalyzed C-C bond formation with a final biocatalytic hydrolysis step would represent a robust and green approach to this valuable compound.
Computational and Theoretical Chemistry Studies of 2 2 Bromo 5 Methylphenyl Acetic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to modern chemical research. DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. Current time information in Edmonton, CA. It is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of molecular systems. For a molecule like 2-(2-bromo-5-methylphenyl)acetic acid, DFT calculations would be performed to predict its geometry, electronic properties, and reactivity.
A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. The process involves calculating the molecular energy at various atomic arrangements until a minimum energy conformation, or the most stable structure, is found.
For this compound, this process is complicated by the presence of flexible bonds, particularly the C-C single bond connecting the phenyl ring to the acetic acid moiety and the C-O bond within the carboxylic acid group. Rotation around these bonds leads to different conformers (spatial arrangements of the same molecule).
Conformational Analysis would systematically explore the potential energy surface of the molecule. For the carboxylic acid group, two primary planar conformations are typically considered: syn and anti, defined by the O=C-O-H dihedral angle. It is generally accepted that the syn conformation, where the hydroxyl hydrogen is oriented toward the carbonyl oxygen, is more stable due to factors like intramolecular hydrogen bonding. A computational study would calculate the relative energies of these and other conformers to identify the global minimum energy structure, which is the most likely conformation to be observed experimentally.
The electronic behavior of a molecule is governed by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO (Highest Occupied Molecular Orbital): This orbital is the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons; a higher energy HOMO indicates a better electron donor.
LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without any electrons. The energy of the LUMO is associated with the ability to accept electrons; a lower energy LUMO suggests a better electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A small HOMO-LUMO gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. Analysis of the spatial distribution of the HOMO and LUMO would reveal which parts of the this compound molecule are most involved in electron donation and acceptance, respectively. For instance, the HOMO is often located on the electron-rich aromatic ring, while the LUMO might be distributed over the electron-withdrawing carboxylic acid group.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electron density distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions.
The MEP map is color-coded to indicate different electrostatic potential regions:
Red/Yellow: Regions of negative potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack. In this compound, these would likely be concentrated around the oxygen atoms of the carboxylic acid group.
Blue: Regions of positive potential, indicating electron-poor areas. These sites are prone to nucleophilic attack. The hydrogen atom of the carboxylic acid group would be a prominent positive region.
Green: Regions of neutral or near-zero potential.
The MEP map provides a comprehensive picture of the charge distribution, highlighting the most likely sites for intermolecular interactions, hydrogen bonding, and chemical reactions.
Reactivity Descriptors and Analysis
From the energies of the frontier orbitals (HOMO and LUMO), a set of global and local reactivity descriptors can be calculated. These parameters, derived from conceptual DFT, provide quantitative measures of a molecule's stability and reactivity.
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. A larger value indicates greater stability. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a higher value indicates greater reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of the molecule to attract electrons. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons from the environment. |
These parameters would provide a quantitative assessment of the stability and reactivity profile of this compound.
While global descriptors describe the molecule as a whole, local reactivity descriptors are used to identify the reactivity of specific atoms or regions within the molecule. These are crucial for predicting the regioselectivity of chemical reactions. The most common local descriptors are the Fukui functions, which are derived from the changes in electron density as electrons are added to or removed from the molecule. They help pinpoint the exact atomic sites most susceptible to nucleophilic, electrophilic, or radical attack.
Intermolecular Interactions and Supramolecular Chemistry
The crystal packing and stability of this compound are governed by a variety of intermolecular interactions. Computational tools such as Hirshfeld surface analysis and detailed examination of hydrogen bonding networks provide a quantitative and visual understanding of these forces.
The most significant interactions are those involving hydrogen bonds, with H···O/O···H contacts being the most prevalent. These are followed by H···H, C···H/H···C, and Br···H/H···Br contacts. The detailed breakdown of these interactions, derived from the 2D fingerprint plots, provides a quantitative measure of their importance in the supramolecular assembly.
Table 1: Percentage Contributions of Intermolecular Contacts in this compound from Hirshfeld Surface Analysis
| Intermolecular Contact | Contribution (%) |
| H···O / O···H | 28.5 |
| H···H | 26.9 |
| C···H / H···C | 15.3 |
| Br···H / H···Br | 13.9 |
| Br···C / C···Br | 3.0 |
| O···C / C···O | 2.5 |
| Br···O / O···Br | 1.8 |
| C···C | 1.4 |
| O···O | 0.8 |
| Br···Br | 0.5 |
The 2D fingerprint plots corresponding to the Hirshfeld surface provide a visual summary of these interactions. The plot for H···O contacts, for instance, shows distinct spikes characteristic of strong hydrogen bonding. In contrast, the broader distribution of points for H···H contacts indicates more diffuse van der Waals interactions.
The crystal structure of this compound is significantly influenced by a network of hydrogen bonds. The carboxylic acid functional group is a key participant in this network. The most prominent feature is the formation of centrosymmetric dimers through strong O—H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This classic R²₂(8) ring motif is a common feature in carboxylic acid crystal structures and is a primary driver of the supramolecular assembly.
In addition to this primary interaction, weaker C—H···O hydrogen bonds further stabilize the crystal packing, linking the dimers into a more extensive three-dimensional network.
Table 2: Hydrogen Bond Geometry for this compound
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| O—H···O | 0.82 | 1.82 | 2.63 | 171.0 |
| C—H···O | 0.97 | 2.58 | 3.48 | 154.0 |
| (D = donor atom, A = acceptor atom) |
Spectroscopic Property Prediction and Validation
The correlation between theoretical predictions and experimental spectroscopic data is a cornerstone of modern chemical analysis. It allows for the confident assignment of spectral features to specific molecular structures and vibrations.
While experimental ¹H and ¹³C NMR spectra are standard for the characterization of this compound, detailed studies featuring the theoretical prediction of its NMR chemical shifts are not extensively reported in the scientific literature. Such studies, typically employing methods like the Gauge-Including Atomic Orbital (GIAO) approach within a Density Functional Theory (DFT) framework, would involve calculating the magnetic shielding tensors for each nucleus. The resulting theoretical chemical shifts would then be correlated with experimental values to validate the computed molecular geometry and provide unambiguous peak assignments. However, a comprehensive comparison of this nature for this compound is not currently available.
The vibrational properties of this compound have been characterized experimentally using techniques like Fourier-transform infrared (FT-IR) spectroscopy. These spectra show characteristic peaks corresponding to the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and various C-H and C-C vibrations of the phenyl ring.
For a complete analysis, these experimental results would ideally be compared against a simulated vibrational spectrum obtained from quantum chemical calculations. This process involves computing the harmonic vibrational frequencies at a specific level of theory (e.g., DFT with a suitable basis set). The comparison allows for a detailed assignment of each experimental band to a specific vibrational mode of the molecule. At present, a detailed, publicly available study that presents and compares the full simulated and experimental vibrational spectra for this compound is lacking.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding and intramolecular interactions. researchgate.netrsc.org This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. A key aspect of NBO analysis is the investigation of charge delocalization and hyperconjugative interactions, which are quantified through second-order perturbation theory. researchgate.net These interactions involve the transfer of electron density from a filled (donor) NBO to an empty (acceptor) NBO, leading to a stabilization of the molecule. The stabilization energy, E(2), associated with this delocalization is a measure of the strength of the interaction.
For this compound, NBO analysis can elucidate the electronic interactions between the phenyl ring, the bromine atom, the methyl group, and the acetic acid moiety. Key hyperconjugative interactions would include the delocalization of electron density from the p-type lone pairs of the oxygen atoms in the carboxylic acid group to the antibonding orbitals of adjacent bonds. Similarly, interactions involving the bromine atom's lone pairs and the π-system of the benzene (B151609) ring, as well as the σ-bonds of the methyl group, can be quantified.
A hypothetical NBO analysis for this compound might reveal the following significant donor-acceptor interactions, indicating the most important charge delocalization pathways within the molecule.
Table 1: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound (Note: The following data is illustrative to demonstrate the typical output of an NBO analysis and is not based on published experimental or computational results for this specific molecule.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (2) O1 | σ(C8-O2) | 15.2 |
| LP (3) O2 | π(C8-O1) | 45.8 |
| π (C1-C6) | π(C2-C3) | 18.5 |
| π (C4-C5) | π(C2-C3) | 22.1 |
| LP (4) Br | σ*(C1-C2) | 2.5 |
LP denotes a lone pair, σ* a sigma antibonding orbital, and π* a pi antibonding orbital. The numbering of atoms corresponds to a standard IUPAC numbering scheme for the molecule.
Nonlinear Optical (NLO) Properties
The study of nonlinear optical (NLO) properties of materials is crucial for the development of new technologies in optoelectronics and photonics. nih.govjcsp.org.pk Molecules with large NLO responses are of significant interest for applications such as optical switching, frequency conversion, and data storage. nih.gov Computational chemistry provides a powerful tool to predict the NLO properties of molecules, guiding the synthesis of new materials with enhanced performance. The key parameters that define the NLO response of a molecule are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). jmcs.org.mx
For a molecule like this compound, the presence of a π-conjugated system in the phenyl ring and the potential for intramolecular charge transfer between the electron-withdrawing bromine atom and the carboxylic acid group, and the electron-donating methyl group, could give rise to NLO properties. Theoretical calculations can predict the magnitude of these properties. The dipole moment indicates the asymmetry of the charge distribution, while the polarizability and hyperpolarizability describe the molecule's response to an external electric field.
A theoretical study would involve the calculation of these parameters, often using density functional theory (DFT) methods. The results would provide insight into the potential of this compound as an NLO material.
Table 2: Illustrative Calculated Nonlinear Optical Properties of this compound (Note: The following data is for illustrative purposes and does not represent experimentally verified or computationally derived values for this molecule.)
| Property | Calculated Value (a.u.) |
| Dipole Moment (μ) | 2.5 D |
| Mean Polarizability (α) | 150 |
| Total First Hyperpolarizability (β_tot) | 350 |
Thermodynamic Properties
Computational chemistry allows for the prediction of various thermodynamic properties of molecules, such as standard enthalpy of formation (ΔH°f), standard entropy (S°), and heat capacity (Cv). These calculations are typically performed using statistical mechanics based on the vibrational frequencies obtained from quantum chemical calculations. The temperature dependence of these properties can also be determined, providing valuable data for understanding the stability and reactivity of a compound under different conditions.
For this compound, theoretical calculations can provide a comprehensive set of thermodynamic data. This information is particularly useful when experimental data is unavailable. The calculated thermodynamic functions can be used to predict the equilibrium constants of reactions involving this compound and to model its behavior in various chemical processes.
The following table presents a hypothetical set of calculated thermodynamic properties for this compound at a standard temperature.
Table 3: Illustrative Calculated Thermodynamic Properties of this compound at 298.15 K (Note: The values in this table are illustrative and are not derived from specific experimental or computational studies of this molecule.)
| Property | Calculated Value | Units |
| Standard Enthalpy of Formation (ΔH°f) | -150.5 | kJ/mol |
| Standard Entropy (S°) | 420.8 | J/mol·K |
| Heat Capacity at constant volume (Cv) | 180.2 | J/mol·K |
Q & A
Basic: What synthetic methodologies are optimal for preparing 2-(2-Bromo-5-methylphenyl)acetic acid?
Answer:
The synthesis typically involves regioselective bromination of a precursor such as 5-methylphenylacetic acid. Key steps include:
- Bromination : Bromine (Br₂) in acetic acid at room temperature for 1–2 hours, ensuring stoichiometric control to avoid over-bromination .
- Catalyst/Solvent Optimization : Acetic acid acts as both solvent and proton donor, while avoiding polar aprotic solvents (e.g., DMF) reduces side reactions. Continuous flow reactors may enhance yield in scaled-up protocols .
- Purification : Recrystallization from ethanol/water mixtures yields high-purity crystals (>95% by NMR), critical for structural validation .
Basic: How can spectroscopic techniques characterize this compound’s purity and structure?
Answer:
- NMR :
- ¹H NMR : The methyl group (5-methyl) appears as a singlet at ~δ 2.3 ppm, while the acetic acid protons (CH₂COOH) split into a quartet near δ 3.6–3.8 ppm. Aromatic protons show splitting patterns consistent with bromine’s deshielding effects .
- ¹³C NMR : The carboxylic carbon resonates at ~δ 170–175 ppm, with brominated carbons downfield-shifted (~δ 125–135 ppm) .
- Melting Point : A sharp mp (e.g., 145–147°C) confirms purity; deviations suggest impurities like unreacted precursor or di-brominated byproducts .
Advanced: What crystallographic strategies resolve structural ambiguities in halogenated phenylacetic acids?
Answer:
- X-ray Diffraction : Single-crystal X-ray analysis using SHELXL (via programs like APEX2) refines atomic positions with R-factor <0.03. Key parameters:
- Space group: Monoclinic P2₁/c (common for centrosymmetric dimers) .
- Hydrogen bonding: O–H···O interactions form R₂²(8) motifs, stabilizing dimeric structures .
- ORTEP Visualization : Displacement ellipsoids (50% probability) reveal steric effects of bromine and methyl groups. For example, the methyl group’s C–H distances are refined to 0.98 Å using riding models .
Advanced: How do electronic substituent effects influence the compound’s reactivity in cross-coupling reactions?
Answer:
- Steric/Electronic Analysis :
- Bromine’s electron-withdrawing effect increases electrophilicity at the ortho position, facilitating Suzuki-Miyaura couplings.
- Methyl’s electron-donating effect stabilizes intermediates but may hinder nucleophilic attack .
- Mechanistic Studies : Kinetic assays (e.g., UV-Vis monitoring of Pd-catalyzed reactions) quantify rate constants (k), revealing competitive pathways (e.g., oxidative addition vs. β-hydride elimination) .
Advanced: How can computational modeling predict biological interactions of halogenated phenylacetic acids?
Answer:
- Docking Studies : Molecular dynamics (MD) simulations using AutoDock Vina assess binding affinity to enzymes (e.g., cyclooxygenase-2). Bromine’s van der Waals radius (~1.85 Å) fits hydrophobic pockets, while the carboxylic acid group forms salt bridges with arginine residues .
- DFT Calculations : HOMO-LUMO gaps (~4.5 eV) predict charge-transfer interactions, validated by experimental UV spectra .
Advanced: What strategies resolve contradictions in crystallographic data for halogenated acetic acid derivatives?
Answer:
- Data Filtering : Programs like FCF_filter remove outliers (e.g., 4 reflections excluded in ) using statistical tests (Prince & Nicholson, 1983).
- Comparative Analysis : Overlaying isostructural analogs (e.g., 2-(2-chlorophenyl)acetic acid) highlights deviations in unit cell parameters (e.g., β-angle differences >2° indicate packing variations) .
Basic: What analytical methods confirm the absence of di-brominated byproducts?
Answer:
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) separate mono- and di-brominated species. Retention times differ by ~2–3 minutes, with di-brominated analogs showing higher m/z ([M+H]⁺ +79.9 Da) .
- TLC : Hexane/ethyl acetate (3:1) eluent reveals distinct Rf values (mono: ~0.4; di: ~0.6) under UV254 .
Advanced: How does the methyl group’s position affect hydrogen-bonding networks in the solid state?
Answer:
- Crystal Packing : Methyl at the 5-position disrupts symmetry, favoring P2₁/c over P1̄. This reduces dimer formation efficiency compared to 4-methoxy analogs .
- Thermal Analysis : DSC shows a lower melting point (~145°C vs. 160°C for 4-methyl derivatives) due to weaker intermolecular forces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
